Carolenalin
Description
Carolenalin is a bioactive guaianolide sesquiterpene lactone isolated from Helenium autumnale L., a plant within the Asteraceae family, traditionally used for its medicinal properties . Structurally, it belongs to a class of compounds characterized by a bicyclic sesquiterpene backbone fused with a lactone ring, which is critical for its biological activity. This compound has been studied for its anti-tumor and cytotoxic properties, likely mediated through interactions with cellular macromolecules such as DNA or enzymes involved in inflammation and apoptosis . Its isolation process involves chromatographic techniques (e.g., thin-layer chromatography) and chemical derivatization, as described in synthetic pathways yielding monoacetate and diacetate derivatives .
Properties
CAS No. |
38769-25-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,5aS,7R,8S,8aR,9aR)-7,8-dihydroxy-1,5,8-trimethyl-1,3a,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-4-12-10(8(2)14(17)19-12)5-11-9(7)6-13(16)15(11,3)18/h4,8-13,16,18H,5-6H2,1-3H3/t8?,9-,10-,11-,12+,13-,15+/m1/s1 |
InChI Key |
XXFLOPBDRWUQBW-SEWJKWIKSA-N |
SMILES |
CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C |
Isomeric SMILES |
CC1[C@H]2C[C@@H]3[C@H](C[C@H]([C@@]3(C)O)O)C(=C[C@@H]2OC1=O)C |
Canonical SMILES |
CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C |
Synonyms |
carolenalin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carolenalin can be synthesized through several synthetic routes, often involving the cyclization of precursor molecules. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Helenium autumnale L. using solvents like ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Carolenalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: Carolenalin serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: It has been investigated for its cytotoxic effects on cancer cells and its potential as an anti-cancer agent.
Medicine: this compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Mechanism of Action
Carolenalin exerts its effects through several mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: this compound modulates pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carolenalin shares structural and functional similarities with other guaianolides and sesquiterpene lactones from H. autumnale. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Comparative Insights:
Dihydroflorilenalin lacks conjugated double bonds, reducing its reactivity and anti-tumor potency compared to this compound . The tigloyl group in 4-O-tigloyl-11,13-dihydroautumnolide improves lipophilicity, which may enhance membrane permeability and bioavailability .
Biological Activity: this compound and carolenin exhibit stronger anti-tumor effects than dihydroflorilenalin, underscoring the importance of unsaturated bonds and ester groups in cytotoxicity . Derivatives like this compound monoacetate show altered solubility profiles, suggesting tunability for pharmaceutical formulations .
Synthetic and Analytical Considerations :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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